Benzo[c]isoxazol-3-ylmethanol is a heterocyclic organic compound characterized by its unique structural features and potential applications in medicinal chemistry. It belongs to the class of benzisoxazoles, which are aromatic compounds containing a benzene ring fused to an isoxazole ring. The molecular formula for benzo[c]isoxazol-3-ylmethanol is , with a molecular weight of approximately 149.15 g/mol .
This compound is classified under organic chemistry, specifically as a heterocyclic compound due to the presence of an isoxazole ring. It falls within several subcategories, including:
The synthesis of benzo[c]isoxazol-3-ylmethanol can be achieved through various methods, including condensation reactions and oxidation processes. One notable method involves the condensation of suitable precursors followed by oxidation:
The reaction conditions typically involve the use of organic solvents and can be conducted at controlled temperatures ranging from 0°C to room temperature.
Benzo[c]isoxazol-3-ylmethanol features a fused benzene and isoxazole ring system. The structural representation can be described as follows:
Benzo[c]isoxazol-3-ylmethanol participates in various chemical reactions typical for heterocyclic compounds:
These reactions highlight the versatility of benzo[c]isoxazol-3-ylmethanol in synthetic organic chemistry.
Benzo[c]isoxazol-3-ylmethanol has potential applications in various fields:
Ligand-based drug design (LBDD) provides a powerful framework for optimizing Benzo[c]isoxazol-3-ylmethanol derivatives when structural data of biological targets is limited. This approach leverages quantitative structure-activity relationship (QSAR) models to correlate structural features with biological activity, enabling rational modifications:
Pharmacophore Modeling: The benzisoxazole core serves as a hydrogen bond acceptor, while the hydroxymethyl group functions as both hydrogen bond donor and acceptor. These features create a versatile pharmacophore that can be mapped against known anticonvulsants like zonisamide. In anticonvulsant applications, essential features include: (1) aromatic centroid (benzisoxazole), (2) hydrogen-bond acceptor (isoxazole nitrogen), and (3) hydrogen-bond donor/acceptor (hydroxymethyl) [4] [9].
3D-QSAR Advancements: Conformationally Sampled Pharmacophore (CSP) approaches enable dynamic modeling of scaffold flexibility. For derivatives bearing N-substituted pyrrolidine-2,5-dione moieties, CSP-SAR models revealed that steric bulk at the N1 position significantly impacts anticonvulsant potency. Bulky hydrophobic groups (e.g., cyclohexyl) enhance protection against pentylenetetrazole-induced seizures, while electron-withdrawing substituents (e.g., 4-fluorophenyl) optimize MES test activity [5] [8].
Scaffold Hopping: Bioisosteric replacement strategies have successfully transformed the hydroxymethyl group into prodrug functionalities. Computational screening of chemical spaces identified acyloxymethyl esters (e.g., acetate, pivalate) as metabolically labile prodrugs that enhance water solubility by 5-10 fold while maintaining the core pharmacophore [7] [9].
Table 1: Ligand-Based Optimization Strategies for Benzo[c]isoxazol-3-ylmethanol Derivatives
Design Strategy | Structural Modification | Biological Outcome | Key Reference |
---|---|---|---|
Pharmacophore mapping | Retention of hydroxymethyl H-bond capability | Enhanced target engagement in anticonvulsant models | [4] [8] |
3D-QSAR (CSP-SAR) | N1-cyclohexyl substitution | ED₅₀ = 42.30 mg/kg in scPTZ test | [5] [8] |
Scaffold hopping | Acyloxymethyl ester prodrugs | Solubility increase from 0.032 mg/mL to >0.14 mg/mL | [7] [9] |
The benzisoxazole ring system is constructed through strategic cyclization methods that determine substitution patterns and overall yield efficiency. Contemporary synthetic approaches include:
Oximation-Acetylation-Cyclization Sequence: 2-Hydroxyacetophenone derivatives undergo oximation with hydroxylamine hydrochloride (70-80°C, EtOH/H₂O) to form oxime intermediates. Subsequent acetylation (acetic anhydride, pyridine) and thermal cyclization (refluxing xylene, 140°C) yield 3-methylbenzisoxazoles. This method typically achieves 65-75% yields but faces limitations with electron-deficient substrates [4] [6].
Oxidative Cyclization: Direct synthesis from 2-substituted benzaldehyde derivatives via nitromethane condensation under oxidative conditions. Using iodobenzene diacetate as oxidant in methanol/acetonitrile mixtures (50-60°C, 8-12 hours), this one-pot method converts aldehydes to 3-hydroxymethylbenzisoxazoles in 82-90% yield. The reaction proceeds through nitroaldol (Henry) condensation followed by oxidative dehydrogenation, offering superior functional group tolerance for halogenated derivatives [1] [6].
Solvent Optimization: Polar aprotic solvents significantly influence cyclization efficiency. DMF and DMSO facilitate intramolecular O-N bond formation at lower temperatures (80-100°C), reducing decomposition pathways. Microwave-assisted cyclization in DMSO reduces reaction times from 12 hours to 30 minutes with yields exceeding 85% for 4,5-dimethoxy variants [1] [8].
Table 2: Comparative Analysis of Benzisoxazole Cyclization Methods
Methodology | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Oximation-Acetylation-Cyclization | 3-step: 70-140°C, 24h total | 65-75 | Compatibility with electron-rich arenes |
Oxidative Cyclization | [PhI(OAc)₂], CH₃NO₂, MeOH/CH₃CN, 60°C, 12h | 82-90 | One-pot protocol, tolerates halogens |
Microwave-Assisted | DMSO, 150°C, 30 min | 85-92 | Rapid, high-yield for sensitive derivatives |
The hydroxymethyl group (-CH₂OH) serves as a versatile handle for pharmacophore development through strategic derivatization that modulates drug-receptor interactions and pharmacokinetic properties:
Prodrug Design: Acylation creates bioreversible prodrugs with enhanced membrane permeability. Hydroxymethylnitrofurantoin (URFADYN®) demonstrates rapid in vivo conversion to nitrofurantoin (t₁/₂ = 0.1-6.9 seconds at pH 7.4) with 4.4-fold higher water solubility. Similarly, 7-(hydroxymethyl)theophylline achieves 10-fold greater aqueous solubility than theophylline while maintaining CNS activity [7] [10].
Metabolic Transformations: The hydroxymethyl group undergoes predictable phase I metabolism via alcohol dehydrogenase (ADH) to the aldehyde, followed by aldehyde dehydrogenase (ALDH) oxidation to carboxylic acids. Molecular topology studies indicate that carboxy metabolites generally lose pharmacologic activity except when distal to primary pharmacophores. For instance, tolmetin's hydroxymethyl metabolite retains COX inhibitory activity, while its carboxy metabolite is inactive [3] [10].
Hybrid Pharmacophore Construction: Etherification with carboxylic acid-containing moieties enables dual-targeting strategies. Ester-linked conjugates with NSAIDs (e.g., ibuprofen motifs) demonstrate synergistic anti-inflammatory and anticonvulsant activities. Molecular spacing is critical - C2-C4 alkyl linkers optimize dual pharmacophore presentation without steric clash [7] [8].
Table 3: Pharmacophore Development via Hydroxymethyl Functionalization
Functionalization Strategy | Derivative Class | Therapeutic Advantage | Application Example |
---|---|---|---|
Acyl ester prodrugs | Acyloxymethyl esters | Enhanced water solubility (4-10x) | Hydroxymethylnitrofurantoin (URFADYN®) |
Metabolic activation | Aldehyde/carboxylate | Targeted tissue activation | Tolmetin hydroxymethyl metabolite (active COX inhibitor) |
Hybrid pharmacophores | NSAID conjugates | Dual anticonvulsant/anti-inflammatory activity | Ibuprofen-benzisoxazole ether hybrids |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5